Potassium 2,2,2-trifluoroethan-1-olate
Description
Properties
Molecular Formula |
C2H2F3KO |
|---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
potassium;2,2,2-trifluoroethanolate |
InChI |
InChI=1S/C2H2F3O.K/c3-2(4,5)1-6;/h1H2;/q-1;+1 |
InChI Key |
ZLJJYDHFILEEDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)[O-].[K+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-1,1,1-trifluoroethane (CAS 75-88-7)
- Molecular Formula : C₂H₂ClF₃
- Physical State : Gas (at standard conditions) .
- It is primarily used as a refrigerant or solvent. The presence of chlorine instead of a hydroxyl/potassium group reduces its utility in deprotonation reactions but increases its volatility and environmental persistence .
- Hazards : Classified as an ozone-depleting substance with risks of respiratory and skin irritation .
2,2,2-Trifluoroethylamine (CAS 753-90-2)
- Molecular Formula : C₂H₄F₃N
- Physical State : Liquid (bp 37–38°C) .
- Reactivity: The amine group (-NH₂) confers basicity, but it is weaker compared to the alkoxide in potassium trifluoroethanolate. It is used in pharmaceutical synthesis, such as in the preparation of fluorinated amines for drug candidates.
- Derivatives : Its hydrochloride salt (CAS 373-88-6) exhibits improved stability and solubility in aqueous media, contrasting with the hygroscopic nature of potassium salts .
Organophosphorus Compounds (e.g., Ethylphosphonofluoridates)
- Example: 1-Ethylbutyl ethylphosphonofluoridoate (CAS 959027-88-4)
- Molecular Formula : C₁₁H₂₄FO₂P
- Reactivity: These compounds, while containing fluorine, are structurally distinct due to their phosphonofluoridate groups. They are typically associated with nerve agent analogs or pesticidal activity, diverging sharply from the alkoxide’s synthetic applications .
Key Comparative Data
| Property | Potassium 2,2,2-Trifluoroethan-1-olate | 2-Chloro-1,1,1-trifluoroethane | 2,2,2-Trifluoroethylamine |
|---|---|---|---|
| Molecular Formula | C₂H₂F₃OK | C₂H₂ClF₃ | C₂H₄F₃N |
| Physical State | Solid | Gas | Liquid |
| Primary Use | Deprotonation agent, organometallic synth | Refrigerant, solvent | Pharmaceutical intermediate |
| Reactivity | Strong base, nucleophile | Low reactivity, volatile | Moderate base |
| Hazards | Hygroscopic, corrosive | Ozone depletion, irritant | Corrosive, volatile |
| Environmental Impact | Low persistence | High persistence | Moderate persistence |
Q & A
Q. What are the optimal synthetic routes for Potassium 2,2,2-trifluoroethan-1-olate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves deprotonation of 2,2,2-trifluoroethanol (TFE) using potassium bases (e.g., KH or KOH) in anhydrous solvents like THF or DMF. Purity is validated via:
- ¹⁹F NMR : To confirm absence of residual TFE (δ ~ -75 ppm for TFE vs. shifted signals for the potassium salt) .
- Ion Chromatography : Quantifies potassium content and detects ionic impurities.
- Karl Fischer Titration : Ensures low water content (<50 ppm) for moisture-sensitive applications.
- Table : Example synthesis conditions:
| Base | Solvent | Temp (°C) | Yield (%) | Purity (NMR) |
|---|---|---|---|---|
| KOH | THF | 0–25 | 85–90 | >98% |
| KH | DMF | 25–40 | 92–95 | >99% |
Q. How should researchers handle this compound to mitigate reactivity risks?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed containers with desiccants. Use gloveboxes for weighing.
- Thermal Stability : Avoid temperatures >80°C; DSC/TGA analysis is recommended to assess decomposition profiles .
- Waste Management : Neutralize with dilute HCl in a fume hood, and segregate fluorinated waste for specialized disposal .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹⁹F NMR : Assign shifts for the alkoxide group (¹⁹F: δ -70 to -80 ppm; ¹H: δ 3.5–4.5 ppm for CH₂).
- IR Spectroscopy : Confirm O–K bond presence (broad band ~400–500 cm⁻¹) and absence of -OH stretches (~3400 cm⁻¹) .
- XRD : Resolve crystal structure to verify coordination geometry (e.g., monomeric vs. polymeric forms) .
Advanced Research Questions
Q. How can computational modeling clarify the nucleophilicity of this compound in SN2 reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G(d,p) to compare energy barriers for reactions with alkyl halides. Solvent effects (e.g., DMSO vs. THF) can be modeled via PCM.
- NBO Analysis : Quantify charge distribution on the oxygen atom to predict reactivity trends .
- Case Study : A 2024 study showed that electron-withdrawing groups on substrates increase reaction rates by 30–40% in THF .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Controlled Solubility Testing : Use standardized protocols (e.g., OECD 105) across solvents (DMSO, MeCN, ethers).
- Dynamic Light Scattering (DLS) : Detect aggregation states that may skew solubility measurements.
- Example Data :
| Solvent | Solubility (mg/mL) | Aggregation Observed? |
|---|---|---|
| DMSO | 120 ± 5 | No |
| THF | 85 ± 10 | Yes (nanoparticles) |
Q. What are the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Monitor fluoride release (ion-selective electrode) under varied pH/temperature.
- Microcosm Experiments : Assess biodegradation using soil/water systems with LC-MS/MS to track intermediates.
- Key Finding : Analogous perfluoroalkyl ethers (PFAEs) show half-lives >1 year in aquatic environments, suggesting similar persistence .
Data Contradiction Analysis
Q. Why do different studies report conflicting reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Variable Trace Moisture : Even 0.1% H₂O can hydrolyze the alkoxide, reducing effective concentration. Use in situ generation or strict anhydrous conditions.
- Substrate Electronic Effects : Electron-deficient aryl halides show higher yields (e.g., 75% for p-NO₂-C₆H₄Br vs. 35% for C₆H₅Br) .
Research Design Considerations
Q. How to design experiments probing the ligand properties of this compound in coordination chemistry?
- Methodological Answer :
- UV-Vis/EPR : Monitor metal-ligand charge transfer (e.g., with Cu²⁺ or Fe³⁺).
- Single-Crystal XRD : Resolve binding modes (e.g., κ¹-O vs. bridging μ-O).
- Example : A 2023 study with Ni(II) revealed a tetrahedral κ¹-O coordination, enhancing catalytic activity in C–O bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
